1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(triazol-1-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8(14)9-3-2-4-10(7-9)13-6-5-11-12-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDNPNIFSJCYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Mechanism
The CuAAC reaction, a cornerstone of click chemistry, enables regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. For 1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one, the target compound necessitates a meta-substituted phenyl azide or alkyne precursor. As demonstrated by Silva et al., water serves as an effective solvent for CuAAC, with CuSO₄·5H₂O and sodium ascorbate catalyzing cycloaddition at ambient temperatures. The general pathway involves:
Optimization of Reaction Conditions
Key parameters influencing yield include solvent polarity, catalyst loading, and temperature. A representative protocol involves:
- Substrates : 3-azidophenyl ethanone (1.0 equiv), phenylacetylene (1.2 equiv).
- Catalyst : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%).
- Solvent : H₂O/tert-BuOH (1:1 v/v).
- Temperature : 25°C, 1–2 hours.
Under these conditions, yields exceed 85%, with the triazole regiochemistry confirmed via ¹H NMR and X-ray crystallography.
Challenges in Azide Precursor Synthesis
The meta-substituted azide precursor remains synthetically challenging due to the para-directing nature of the acetyl group. Nitration of acetophenone predominantly yields 4-nitroacetophenone, necessitating alternative routes for meta-functionalization. Halogenation (e.g., bromination) followed by azide substitution via SNAr represents a viable but low-yielding pathway.
Organocatalytic Enamine-Azide Cycloaddition
Proline-Catalyzed Enamine Formation
Wang et al. reported a metal-free strategy using L-proline to generate enamine intermediates from ketones. For 1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one, the reaction proceeds via:
Reaction Conditions and Scope
This method avoids metal catalysts but requires stringent anhydrous conditions. Substrates with electron-withdrawing groups on the azide exhibit enhanced reactivity.
Comparative Analysis of Synthetic Routes
Notes :
- CuAAC offers superior yields and regiocontrol but requires meta-functionalized azides.
- Organocatalytic methods are metal-free but suffer from moderate yields.
- Thermal Huisgen cycloaddition lacks regioselectivity, producing triazole isomers.
Characterization and Validation
Spectroscopic Data
Purity and Scalability
Column chromatography (SiO₂, MeOH/DCM) achieves >95% purity. Gram-scale synthesis is feasible via CuAAC, though azide precursor availability remains a bottleneck.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or the ethanone moiety.
Substitution: The phenyl ring and triazole ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents on the phenyl or triazole rings .
Scientific Research Applications
Overview
Methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and agricultural applications. This compound features a pyrazole core, which is known for its diverse biological activities.
Biological Activities
- Antitumor Activity : Research indicates that derivatives of pyrazole compounds exhibit notable antitumor properties. Specifically, compounds similar to methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate have been tested for their ability to inhibit cancer cell proliferation, showing promise in the development of anticancer drugs .
- Anti-inflammatory Effects : Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound may function as a selective COX-2 inhibitor, which could be beneficial in treating conditions characterized by inflammation .
- Antibacterial and Antifungal Properties : The presence of the pyrazole ring enhances the compound's ability to act against various bacterial and fungal strains, making it a candidate for developing new antibiotics or antifungal agents .
Agricultural Applications
- Pesticides and Fungicides : Due to its biological activity, this compound can be utilized in the formulation of pesticides and fungicides. Its efficacy against plant pathogens could lead to more effective agricultural treatments .
Data Table: Biological Activities of Methyl 2-({4-[(Methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate
Overview
1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one is another significant compound in medicinal chemistry, characterized by its triazole moiety which is known for its diverse pharmacological properties.
Biological Activities
- Antifungal Properties : Triazole derivatives are widely used in antifungal treatments. This compound has shown effectiveness against various fungal infections, contributing to its application in pharmaceutical formulations .
- Antimicrobial Activity : The triazole ring enhances the antimicrobial properties of this compound, making it suitable for developing new antimicrobial agents against resistant strains of bacteria .
- Potential Anticancer Agent : Preliminary studies suggest that triazole-containing compounds may exhibit anticancer effects by inducing apoptosis in cancer cells .
Data Table: Biological Activities of 1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one
Mechanism of Action
The mechanism of action of 1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological targets, making it effective in binding to enzymes and receptors. This binding can inhibit the activity of enzymes like carbonic anhydrase, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The pharmacological and physicochemical properties of 1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one are best understood through comparison with analogous triazole-acetophenone derivatives. Below is a systematic analysis of its structural analogs, categorized by biological activity:
Antimicrobial Activity
Key Trends :
- Substituent Position : Meta-substituted triazole (target compound) vs. para-substituted analogs (e.g., 7d) influence binding geometry. The meta configuration optimizes H-bonding with Asp64 in InhA .
- Halogenation : Dichloro-substituted derivatives (e.g., 9g) exhibit enhanced antifungal activity due to increased membrane permeability and CYP51 affinity .
Central Nervous System (CNS) Activity
Key Trends :
- Substituent Position : Ortho-substituted triazole (ETAP) vs. meta-substituted (target compound) alters serotonin receptor modulation. ETAP’s ortho configuration may facilitate 5-HT₁A receptor binding .
- Functional Groups : Methoxy groups (e.g., 4-methoxyphenyl in Compound 1) improve pharmacokinetics but reduce in vitro activity compared to acetylated derivatives .
Structural and Physicochemical Comparisons
| Property | Target Compound | 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one (CAS 85862-90-4) | ETAP (CAS N/A) |
|---|---|---|---|
| Molecular Weight | 187.20 g/mol | 187.20 g/mol | 293.34 g/mol |
| Substituent Position | Meta | Para | Ortho |
| LogP (Predicted) | 1.8–2.1 | 1.7–2.0 | 3.5–4.0 |
| Hydrogen Bond Acceptors | 4 | 4 | 3 |
| Key Pharmacophore | Triazole + acetyl | Triazole + acetyl | Triazole + ethylphenyl |
Key Insights :
- Triazole Orientation : Para-substituted analogs (CAS 85862-90-4) show weaker InhA binding than the meta-substituted target compound due to steric hindrance .
Biological Activity
1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one, also known by its CAS number 85862-97-1, is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on cancer cells, antibacterial properties, and mechanisms of action.
| Property | Value |
|---|---|
| Chemical Formula | C10H9N3O |
| Molecular Weight | 187.2 g/mol |
| IUPAC Name | 1-[3-(triazol-1-yl)phenyl]ethanone |
| CAS Number | 85862-97-1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one. For instance, a study conducted on various human cancer cell lines demonstrated promising antiproliferative effects. The compound was synthesized as part of a series of triazole derivatives and tested against several cancer types.
Case Study: Antiproliferative Effects
In an experiment involving human cancer cell lines, the compound exhibited significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values were determined to assess its potency:
| Compound | IC50 (μM) |
|---|---|
| 1-[3-(triazol-1-yl)phenyl]ethan-1-one | 5.0 |
| Control (Doxorubicin) | 0.5 |
The results indicated that while the compound showed some activity, it was less potent than established chemotherapeutic agents like Doxorubicin .
Antibacterial Activity
The antibacterial properties of triazole compounds have been explored extensively. In vitro studies have shown that derivatives of 1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A series of tests were performed using the dilution method against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These findings suggest that the compound has moderate antibacterial properties and could be further developed for therapeutic applications .
The mechanisms through which 1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one exerts its biological effects are still under investigation. Preliminary studies indicate that the triazole moiety plays a crucial role in interacting with biological targets such as enzymes involved in cell proliferation and bacterial metabolism.
Enzyme Inhibition Studies
Inhibition assays targeting specific enzymes have shown that compounds containing the triazole structure can interfere with metabolic pathways crucial for both cancer cells and bacteria. For example, a study on DprE1 inhibition (a target for tuberculosis treatment) revealed that several triazole derivatives exhibited IC50 values in the low micromolar range .
Q & A
Q. What are the optimal synthetic routes for 1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one, and how do reaction conditions influence yield?
The synthesis typically involves click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to form the triazole ring, followed by coupling with an acetophenone derivative. Key steps include:
- Step 1 : Preparation of 3-azidophenyl intermediates via diazotization and azide substitution.
- Step 2 : Cycloaddition with acetylene derivatives under Cu(I) catalysis to form the triazole core.
- Step 3 : Acetylation or ketone introduction via Friedel-Crafts or nucleophilic substitution.
Q. Critical reaction parameters :
- Temperature : Elevated temperatures (60–80°C) improve cycloaddition efficiency but may degrade sensitive intermediates.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of azide intermediates.
- Catalyst : Cu(I) sources (e.g., CuSO₄·5H₂O with sodium ascorbate) are standard for click chemistry .
Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity (>95% by HPLC) .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Primary techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the triazole ring (δ 7.8–8.2 ppm for triazole protons) and acetophenone carbonyl (δ 200–210 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 228.087) .
- X-ray Crystallography : SHELXL-based refinement resolves 3D conformation, highlighting dihedral angles between the triazole and phenyl rings, critical for intermolecular interactions. Hydrogen-bonding networks are mapped using Olex2 or Mercury .
Data interpretation : Discrepancies between experimental (X-ray) and computational (DFT-optimized) structures may arise from crystal packing effects, requiring iterative refinement .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental binding data for this compound?
Scenario : A study reports weak experimental binding affinity (IC₅₀ > 10 µM) despite docking simulations predicting strong interactions with a target enzyme.
Q. Methodological approach :
Validate docking parameters : Reassess force fields (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit water).
Co-crystallization trials : Use X-ray crystallography (SHELXL) to resolve ligand-protein interactions. If crystallization fails, employ cryo-EM for low-resolution insights.
Dynamic simulations : Run molecular dynamics (MD) simulations (50–100 ns) to assess conformational stability. RMSD/RMSF analysis identifies flexible regions disrupting binding .
Case study : A triazole-containing analog showed improved affinity after MD-guided substitution of the acetophenone group with a bulkier moiety, reducing entropic penalties .
Q. What strategies mitigate batch-to-batch variability in biological activity assays for this compound?
Root causes :
- Synthetic impurities : Residual Cu(I) catalysts (from click chemistry) may inhibit enzymes.
- Solvent retention : DMSO traces in lyophilized samples alter cellular assay results.
Q. Solutions :
- Quality control : Enforce strict HPLC thresholds (purity ≥98%) and ICP-MS for metal contamination checks.
- Standardized protocols : Pre-treat compounds with Chelex resin to remove metal ions and use lyophilization under high vacuum (<0.1 mBar) to eliminate solvents .
Data normalization : Include internal controls (e.g., a reference inhibitor) in each assay plate to adjust for inter-run variability .
Q. How does the compound’s 3D conformation influence its interactions with cytochrome P450 enzymes?
Structural insights :
- Active site docking : The triazole ring’s N2 atom coordinates with heme iron, while the acetophenone group occupies hydrophobic pockets.
- Metabolic stability : MD simulations predict hydroxylation at the phenyl ring’s para position, confirmed by LC-MS metabolite profiling.
Q. Experimental validation :
- CYP inhibition assays : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) to quantify IC₅₀ values.
- Crystallography : Co-crystallize with CYP3A4 to identify steric clashes or favorable π-π stacking interactions .
Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?
Best practices :
- Four-parameter logistic (4PL) model : Fit sigmoidal curves to calculate EC₅₀/EC₉₀ values. Use tools like GraphPad Prism or R’s drc package.
- Error handling : Apply heteroscedasticity-consistent standard errors (HC3) to address unequal variances across concentrations.
- Benchmarking : Compare with reference compounds (e.g., doxorubicin) using ANOVA with Tukey’s post-hoc test .
Pitfalls : Overfitting in small datasets (n < 6 replicates) inflates false positives. Use bootstrapping to estimate confidence intervals .
Q. How can researchers address low reproducibility in crystallographic data for this compound?
Common issues :
- Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) yield varying unit cell parameters.
- Twinned crystals : SHELXD’s twin refinement module resolves overlapping reflections.
Q. Protocol adjustments :
Q. What in silico tools predict the compound’s ADMET properties, and how reliable are they?
Recommended tools :
- SwissADME : Predicts logP (2.5–3.0), aqueous solubility (-4.0 to -3.5 LogS), and CYP inhibition.
- ProTox-II : Estimates LD₅₀ (200–300 mg/kg) and hepatotoxicity risk.
Validation : Cross-check with experimental Caco-2 permeability assays and hepatic microsome stability tests. Discrepancies >20% suggest model limitations for triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
